molecular formula C10H10N2OS B076262 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 14346-24-8

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B076262
CAS No.: 14346-24-8
M. Wt: 206.27 g/mol
InChI Key: NMMOEJUJKIXUQZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary targets of 5,6,7,8-Tetrahydro1It has been reported that similar compounds have shownantimicrobial and antihyperlipidemic activities . Therefore, it can be inferred that this compound might interact with targets related to lipid metabolism and microbial growth.

Mode of Action

Based on its reported antimicrobial and antihyperlipidemic activities , it can be hypothesized that the compound might inhibit key enzymes involved in lipid metabolism or microbial growth, leading to its therapeutic effects.

Result of Action

The compound has been reported to exhibit good antihyperlipidemic activity, reducing serum cholesterol levels when compared with the standard drug, gemfibrozil . Additionally, it has shown excellent antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae . These results suggest that the compound has promising therapeutic potential.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules can potentially affect the compound’s interaction with its targets and its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another method includes the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Additionally, thermal cyclization of ethyl 2-(N’-phenylureido)-benzo[b]thiophene-3-carboxylate can also be used to prepare this compound .

Industrial Production Methods: While specific industrial production methods for 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Comparison: 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1benzothieno3,2-bbenzothiophene-based dyes are known for their mechanochromism and aggregation-induced emission properties , 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is primarily studied for its medicinal and biological activities.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-8-6-3-1-2-4-7(6)14-10(8)12-5-11-9/h5H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMOEJUJKIXUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162427
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
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Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14346-24-8
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
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Record name 14346-24-8
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Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-
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Synthesis routes and methods I

Procedure details

To a mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl cyanide (0.9 g) and formic acid (10 mL) was added 0.1 mL HCl. After refluxed for 16 h, the reaction mixture was cooled and water (20 mL) was added. The precipitated was filtered and washed thoroughly with water and hexanes to give 3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one (0.8 g, 77%). 1H NMR (300 MHz, CDCl3): δ 7.91 (s, 1H), 3.03-3.00 (m, 2H), 2.80-2.77 (m, 2H), 1.89-1.83 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.7 g, 3.1 mmole), ammonium acetate (0.31 g, 4.04 mmole) and formamide (0.67 ml, 16.8 mmole), was stirred under reflux at 140° C. for 13 hours. It was then cooled, diluted with water (20 ml), extracted with ethyl acetate (3×35 ml), dried, concentrated and purified by column chromatography to obtain the pure 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one of Formula (4-A09) (0.53 gm, 82%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different ways to synthesize 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: Research indicates that reacting Gewald's amide (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) with aromatic aldehydes can yield three distinct product types: 2-aryl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, 2-(1-arylmethylidene-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and 2-aryl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one derivatives. These compounds can be readily isolated through filtration with high yields. [] Further diversification is possible via regioselective alkylation using benzyl chlorides or N-substituted 2-chloroacetamides. []

Q2: How does the structure of this compound influence its potential biological activities?

A2: While specific structure-activity relationship (SAR) studies are limited in the provided research, modifications to the core structure impact biological activity. For example, introducing a 2-methylsulfanyl group at the 3-position and varying substituents on the amino group at the same position yielded compounds with potent analgesic and anti-inflammatory properties. [] Similarly, incorporating a 2-(chloromethyl) group led to promising hypolipidemic activity. []

Q3: Has this compound demonstrated any notable biological activities?

A3: Derivatives of this compound exhibit a range of biological activities. For instance, several derivatives show promising antimicrobial and anti-inflammatory properties. [] Specifically, some compounds demonstrate potent analgesic activity, surpassing the reference drug diclofenac sodium. [] Furthermore, a derivative bearing a 2-(chloromethyl) group, designated as LM-1554 (CAS89567-03-3), has been extensively studied for its hypolipidemic effects. []

Q4: Can you provide details on the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one?

A4: 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one crystallizes in the monoclinic space group P21/c with unit cell parameters: a=7.0013(2)Å, b=8.3116(3)Å, c=18.374(6)Å, β=91.746(2)°, and a volume (V) of 1068.76(6)Å3. The structure determination utilized the direct method and was refined to an R-factor of 0.0639 based on 3180 independent reflections. The crystal structure exhibits stability through intermolecular interactions such as C-H...N, N-H...N, C-H...O, N-H...O, and π-π interactions. []

Q5: How do substituents on the 2-position of the this compound core affect its crystal packing?

A5: The nature of the substituent at the 2-position influences the crystal packing. For instance, in 3-isopropyl-2-p-tolyloxy-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [] and 2-(4-bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one [], despite the planar thienopyrimidine ring system, the absence of intermolecular hydrogen bonding and π-π stacking interactions is notable. Instead, intramolecular C—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the molecular conformation and crystal packing stability.

Q6: Are there any known interactions of this compound derivatives with specific biological targets?

A6: Research highlights that a 2-{[(1-methylpiperidin-4-yl)methyl]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivative acts as an inhibitor of the human enzyme Poly(ADP-ribose) polymerase 14 (PARP14). This interaction was confirmed through crystal structure analysis. [] Additionally, a separate study identified a compound, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET), that interacts with the 23S rRNA pseudouridine synthase RluD in Escherichia coli. This interaction activates hibernating ribosomes, ultimately promoting bacterial persister cell resuscitation. []

Q7: What are the potential applications of this compound derivatives in medicinal chemistry?

A7: The demonstrated biological activities of this compound derivatives suggest potential applications in various therapeutic areas. These include:

  • Analgesics: Due to their potent analgesic effects, exceeding those of diclofenac sodium in some cases, these compounds hold promise for pain management. []
  • Anti-inflammatory agents: Their anti-inflammatory properties suggest potential use in treating inflammatory conditions. [, ]
  • Antimicrobial agents: The observed antimicrobial activity of some derivatives indicates potential applications as antibacterial and antifungal agents. []
  • Hypolipidemic agents: The proven efficacy of LM-1554 in lowering cholesterol levels highlights their potential in managing dyslipidemia and related cardiovascular risks. []
  • Targeting bacterial persistence: Compounds like BPOET, which can disrupt bacterial persistence by interacting with RluD, offer a novel approach to combat antibiotic resistance. []

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